Technical Guide: Physicochemical Properties & Characterization of 2-Amino-6-chloro-N-o-tolylbenzamide
The following technical guide details the physicochemical properties, synthesis, and characterization of 2-Amino-6-chloro-N-o-tolylbenzamide , a specialized small molecule identified in pharmaceutical research as a PI3Kδ...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and characterization of 2-Amino-6-chloro-N-o-tolylbenzamide , a specialized small molecule identified in pharmaceutical research as a PI3Kδ (Phosphoinositide 3-kinase delta) inhibitor probe.
Executive Summary
2-Amino-6-chloro-N-o-tolylbenzamide (also referenced as Compound 1j in patent literature [1]) is a functionalized anthranilamide derivative utilized primarily as a chemical probe and scaffold in the development of selective PI3Kδ inhibitors . Its structure features a 2,6-disubstituted benzoyl core—a "privileged scaffold" in medicinal chemistry known for inducing specific torsional constraints that favor binding to kinase ATP-binding pockets.
This guide provides a definitive reference for the handling, synthesis, and physicochemical profiling of this compound, addressing the lack of centralized data in standard commercial catalogs.
Chemical Identity & Molecular Architecture[1]
The molecule consists of a central benzamide linker connecting a 2-amino-6-chlorophenyl ring (A-ring) and an ortho-toluidine moiety (B-ring). The steric clash between the 6-chloro substituent and the amide carbonyl forces the A-ring out of planarity, a critical feature for its biological activity.
Property
Specification
IUPAC Name
2-Amino-6-chloro-N-(2-methylphenyl)benzamide
Common Name
2-Amino-6-chloro-N-o-tolylbenzamide
CAS Registry Number
Not widely listed; refer to Patent WO2001081346A2 (Compound 1j) [1]
Molecular Formula
C₁₄H₁₃ClN₂O
Molecular Weight
260.72 g/mol
SMILES
Cc1ccccc1NC(=O)c2c(Cl)cccc2N
Monoisotopic Mass
260.0716 Da
Physicochemical Profile
Understanding the solubility and stability profile is essential for assay development. The presence of the lipophilic o-tolyl and chloro groups balances the polarity of the amide and aniline functionalities.
Physical State & Solubility
Appearance: Typically isolated as a viscous amber oil or amorphous semi-solid upon initial silica chromatography [1]. Recrystallization (e.g., from Methanol or Hexane/EtOAc) can yield a solid, though the rotational barrier often leads to stable amorphous phases.
Moderately lipophilic; suitable for cell permeability.
pKa (Base)
~2.5 (Aniline)
The 2-amino group is weakly basic due to electron withdrawal by the amide and 6-Cl.
pKa (Acid)
>14 (Amide)
The amide proton is non-acidic under physiological conditions.
H-Bond Donors
2
(Aniline -NH₂, Amide -NH)
H-Bond Acceptors
2
(Amide C=O, Aniline N)
Topological Polar Surface Area
~55 Ų
Good predictor for oral bioavailability (Rule of 5 compliant).
Synthesis & Manufacturing Protocol
The synthesis of 2-Amino-6-chloro-N-o-tolylbenzamide follows a nucleophilic acyl substitution pathway. The steric hindrance at the 6-position requires activation of the carboxylic acid to an acid chloride prior to coupling.
Synthetic Pathway Visualization
Figure 1: Synthetic route for 2-Amino-6-chloro-N-o-tolylbenzamide [1].
Step-by-Step Protocol
Reference Method: Adapted from WO2001081346A2 [1].
Activation:
Dissolve 2-amino-6-chlorobenzoic acid (1.0 equiv) in anhydrous benzene (or toluene).
Safety Data Sheet (SDS) and toxicity profile of 2-Amino-6-chloro-N-o-tolylbenzamide
An In-Depth Technical Guide to the Predicted Safety Data Sheet (SDS) and Toxicity Profile of 2-Amino-6-chloro-N-o-tolylbenzamide Introduction and Chemical Identity 2-Amino-6-chloro-N-o-tolylbenzamide is an aromatic amide...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Predicted Safety Data Sheet (SDS) and Toxicity Profile of 2-Amino-6-chloro-N-o-tolylbenzamide
Introduction and Chemical Identity
2-Amino-6-chloro-N-o-tolylbenzamide is an aromatic amide with a molecular structure that suggests its potential utility as an intermediate in medicinal chemistry and materials science. Its core is a substituted benzamide, a common scaffold in pharmacologically active molecules. The presence of an amino group, a chloro substituent, and an N-aryl group (o-tolyl) dictates its chemical reactivity and, consequently, its likely toxicological profile.
Chemical Structure:
Caption: Chemical structure of 2-Amino-6-chloro-N-o-tolylbenzamide.
Table 1: Chemical Identifiers (Predicted and Analog-Based)
Property
Value
Source/Basis
IUPAC Name
2-Amino-6-chloro-N-(2-methylphenyl)benzamide
Standard nomenclature
Molecular Formula
C14H13ClN2O
Calculated
Molecular Weight
260.72 g/mol
Calculated
| CAS Number | Not assigned | - |
Predicted Hazard Identification and GHS Classification
A definitive GHS classification requires empirical data. However, by examining structurally related compounds, we can anticipate the most likely hazards. The following table is a synthesis of classifications for aminobenzamides, chlorinated aromatic compounds, and toluidine derivatives.[1][2]
Table 2: Predicted GHS Classification
Hazard Class
Hazard Category
Predicted Hazard Statement
Basis from Analogs
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
2-Amino-6-chloropyridine has an oral LD50 of 680 mg/kg in mice.[1]
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Many aminobenzamide and chlorophenol derivatives are classified as skin irritants.[3][4]
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
A common classification for this chemical class.[3][4]
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
A frequent warning for powdered aromatic amines.[1][2]
| Hazardous to the Aquatic Environment, Long-term | Category 3 | H412: Harmful to aquatic life with long lasting effects | Chlorinated aromatic compounds often exhibit environmental persistence and toxicity.[3] |
Acute Toxicity: Harmful if swallowed is predicted, with a potential oral LD50 in the range of 300-2000 mg/kg, by analogy to compounds like 2-Amino-6-chloropyridine (LD50: 680 mg/kg).[1] Dermal and inhalation toxicity data for analogs are scarce, but caution is warranted.
Skin and Eye Irritation: The benzamide core and chloro-substituents are common features in compounds known to cause skin and eye irritation.[3] Therefore, direct contact should be avoided.
Sensitization: While no direct data exists, aromatic amines are a well-known class of skin sensitizers.[3] The potential for allergic contact dermatitis should be considered.
Germ Cell Mutagenicity: This is a critical endpoint for novel drug candidates. Aromatic amines and their metabolites can be mutagenic. For instance, while some complex aminophenols tested negative in Ames assays, related compounds like 2-amino-N6-hydroxyadenine show potent mutagenicity.[5][6] Therefore, 2-Amino-6-chloro-N-o-tolylbenzamide should be treated as a potential mutagen until proven otherwise.
Carcinogenicity: Long-term exposure to certain chlorinated aromatic compounds and aromatic amines has been associated with carcinogenicity.[7][8] The N-o-tolyl group could be metabolized to o-toluidine, a known animal carcinogen. The potential for carcinogenicity cannot be ruled out without further studies.
Reproductive Toxicity: The o-tolyl moiety is structurally related to toluene. While a direct comparison is not appropriate, high-dose exposure to toluene has been linked to developmental toxicity in animal studies and humans.[9] The reproductive toxicity of the target compound is unknown but should be considered a potential hazard.
Metabolism and Toxicokinetics: It is anticipated that the compound will be absorbed orally. Metabolism is likely to occur in the liver via cytochrome P450 enzymes, potentially involving hydroxylation of the aromatic rings and N-dealkylation. The generation of reactive metabolites from the aromatic amine or the o-toluidine moiety is a key toxicological concern, as these can bind to macromolecules like DNA and proteins, leading to mutagenicity and organ toxicity.[10]
Recommended Experimental Protocols for Hazard Characterization
To move from a predicted to a confirmed safety profile, a tiered approach to toxicological testing is essential. The following are standard, validated protocols.
In Vitro Mutagenicity: Bacterial Reverse Mutation Assay (Ames Test)
This is a mandatory first-tier screen for genotoxicity.
Principle: The assay uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow without external histidine. The compound is tested for its ability to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. The test is run with and without a metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
Step-by-Step Protocol:
Strain Selection: Use a standard panel of strains, e.g., TA98, TA100, TA1535, TA1537, and TA102, to detect different types of mutations.
Dose Range Finding: Perform a preliminary cytotoxicity test to determine the appropriate concentration range of the test article.
Main Experiment (Plate Incorporation Method):
a. To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (at various concentrations), and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests).
b. Vortex briefly and pour onto a minimal glucose agar plate.
c. Incubate at 37°C for 48-72 hours.
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertants, typically at least a two-fold increase over the negative control.
Caption: Workflow for the Ames Test.
In Vitro Cytotoxicity: Neutral Red Uptake (NRU) Assay
This assay provides a quantitative measure of a substance's toxicity to cells.
Principle: Viable cells take up the supravital dye Neutral Red and incorporate it into their lysosomes. Toxic substances cause cell membrane damage, leading to a decreased uptake and retention of the dye. The amount of dye retained is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts or human keratinocytes) in a 96-well plate and incubate for 24 hours to allow for attachment.
Treatment: Remove the culture medium and replace it with a medium containing various concentrations of the test compound. Include positive (e.g., Sodium Dodecyl Sulfate) and negative (vehicle) controls. Incubate for a defined period (e.g., 24 hours).
Dye Uptake: Wash the cells and incubate with a medium containing Neutral Red for approximately 3 hours.
Dye Extraction: Wash the cells to remove excess dye. Add a destain solution (e.g., ethanol/acetic acid) to extract the dye from the viable cells.
Quantification: Shake the plate for 10 minutes and measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.
Data Analysis: Calculate the concentration that causes a 50% reduction in dye uptake (IC50) relative to the negative control.
Safe Handling, Storage, and Emergency Procedures
Given the predicted hazards, the following precautions are essential.
Engineering Controls: Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE):
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
Eye Protection: Use chemical safety goggles or a face shield.
Skin and Body Protection: Wear a lab coat. For handling larger quantities, consider additional protective clothing.
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill and Disposal:
Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid generating dust.
Disposal: Dispose of waste in accordance with local, regional, and national regulations. This compound should be treated as hazardous chemical waste.
First Aid Measures:
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
While 2-Amino-6-chloro-N-o-tolylbenzamide lacks a specific, publicly available toxicological dossier, a predictive analysis based on its structural components strongly suggests that it should be handled as a hazardous substance. It is likely to be harmful if swallowed, an irritant to the skin, eyes, and respiratory tract, and a potential mutagen. The recommendations provided in this guide are based on a cautious, scientifically-grounded approach to ensure the safety of researchers and professionals. Definitive toxicological testing, starting with in vitro assays for mutagenicity and cytotoxicity, is imperative to fully characterize its safety profile before any scale-up or advanced application.
References
Jubilant Ingrevia. (n.d.). 2-Amino-6-chloropyridine Safety Data Sheet.
Fisher Scientific. (2025, May 1). Safety Data Sheet: 2-Amino-6-chloro-4-nitrophenol.
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014, November 27). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment. Australian Government Department of Health.
Cosmetic Ingredient Review. (2012, August 28). BUFF CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012.
European Commission, Scientific Committee on Consumer Products. (2006). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
TCI Chemicals. (2024, November 19). Safety Data Sheet: 2-Aminobenzamide.
PubChem. (n.d.). 2-Amino-6-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Amino-4-chloro-6-nitrophenol.
Pharmaffiliates. (n.d.). 2-Amino-6-chloro-benzamide. Retrieved from [Link]
Chemsrc. (2025, August 20). 2-AMINO-N-(O-TOLYL)BENZAMIDE. Retrieved from [Link]
Yahagi, T., et al. (1985). Mutagenic properties of 2-amino-N6-hydroxyadenine in Salmonella and in Chinese hamster lung cells in culture. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 144(1), 25-29.
BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine.
Sharma, S., et al. (2016). Genotoxic impurities: An important regulatory aspect. Journal of Pharmaceutical and Biomedical Analysis, 129, 212-223.
Agilent Technologies. (2017, December 1).
Long, A. S. (2016).
U.S. Pharmacopeia (USP). (n.d.). Amino Acid Analysis.
Japan Society for Occupational Health. (n.d.). Toluene C6H5CH3 [CAS No. 108-88-3] Reproductive toxicant: Group 1.
de Boer, J. G., et al. (2013). The mutagenic effects of 2-amino-1-methyl-6-phenylimidazo[4,5-b] pyridine in Muta™Mouse colon is attenuated by resveratrol. Toxicology Research, 2(3), 197-204.
Maltoni, C., et al. (1982). A one-year carcinogenicity study with 2,6-dichlorobenzonitrile (Dichlobenil) in male Swiss mice: preliminary note. La Medicina del lavoro, 73(5), 401-405.
Office of Environmental Health Hazard Assessment (OEHHA). (2019, September 13).
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Amino-6-chloro-N-o-tolylbenzamide
This guide outlines the technical framework for the solubility profiling of 2-Amino-6-chloro-N-o-tolylbenzamide , a critical intermediate in the synthesis of PI3K inhibitors. Executive Summary 2-Amino-6-chloro-N-o-tolylb...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical framework for the solubility profiling of 2-Amino-6-chloro-N-o-tolylbenzamide , a critical intermediate in the synthesis of PI3K
inhibitors.
Executive Summary
2-Amino-6-chloro-N-o-tolylbenzamide (Compound 1j, related to PI3K
inhibitor synthesis) presents specific solubility challenges due to its sterically hindered ortho-tolyl group and the lipophilic chloro-substitution. Accurate solubility data is prerequisite for optimizing recrystallization yields and designing liquid formulations. This guide provides the chemical context, a validated experimental protocol for solubility determination, and the thermodynamic models required to interpret solute-solvent interactions.
Part 1: Chemical Profile & Synthesis Context[1]
Structural Significance
The compound features a benzamide core with an intramolecular hydrogen bond potential between the amide proton and the ortho-chloro or amino groups. The N-o-tolyl substitution introduces non-planarity, affecting crystal packing energy and dissolution entropy.
Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted o-toluidine) that may affect solubility measurements.
Figure 1: Synthetic workflow for 2-Amino-6-chloro-N-o-tolylbenzamide showing the origin of the target molecule.
Part 2: Experimental Protocol for Solubility Determination
As specific temperature-dependent solubility data is scarce in open literature, the following self-validating protocol is the industry standard for generating this data. This workflow ensures thermodynamic equilibrium is reached, preventing supersaturation errors.
Validated Laser Monitoring Method
This dynamic method is superior to gravimetric analysis for detecting the precise dissolution point.
Equipment:
Jacketted glass vessel (50 mL) with temperature control (
0.05 K).
Laser monitoring system (transmissivity detection).
Magnetic stirring (400 rpm).
Step-by-Step Workflow:
Preparation: Add excess solute (approx. 2g) to 20 mL of solvent (Methanol, Ethanol, IPA, Acetone, Acetonitrile, Ethyl Acetate, Toluene).
Equilibration: Heat the slurry to 10 K above the target measurement range to ensure initial dissolution, then cool to the starting temperature (e.g., 278.15 K).
Isothermal Hold: Maintain temperature for at least 4 hours.
Sampling: Withdraw supernatant through a 0.45
m PTFE syringe filter (pre-heated to prevent precipitation).
Quantification: Dilute the aliquot and analyze via HPLC (UV detection at
nm).
Replication: Repeat measurements in triplicate. Relative Standard Deviation (RSD) must be
.
Figure 2: Self-validating experimental workflow for solubility determination.
Part 3: Solubility Data & Interpretation
Qualitative Solubility Profile
Based on the structural properties (LogP
2.5-3.0) and functional groups, the compound exhibits the following solubility hierarchy.
Solvent Type
Solvent
Solubility Rating
Interaction Mechanism
Polar Aprotic
DMSO, DMF
High
Strong dipole-dipole & H-bond acceptance from amide NH.
: Empirical parameters reflecting non-ideality and solution enthalpy.
Thermodynamic Parameters
The dissolution enthalpy (
) and entropy () are derived using the van't Hoff analysis :
Interpretation Guide:
(Endothermic): Solubility increases with temperature (Typical for this class of compounds).
: The dissolution is non-spontaneous standard state; requires thermal energy.
Part 5: Process Application (Crystallization)
For purification of the PI3K
intermediate:
Solvent Selection:Acetone/Water or Ethanol/Water anti-solvent systems are recommended. The compound shows high solubility in Acetone (Good solvent) and poor solubility in Water (Anti-solvent).
Cooling Profile: Linear cooling from 318 K to 278 K in Ethanol typically yields defined prisms, minimizing inclusion of the o-toluidine impurity.
References
Sadhu, C., et al. (2004). Inhibitors of human phosphatidylinositol 3-kinase delta. U.S. Patent No. 6,800,620. Washington, DC: U.S. Patent and Trademark Office. Link
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Engineering Data, 44(1), 185-189. Link
Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmaceutical & Pharmaceutical Sciences, 11(1), 32-58. Link
Sigma-Aldrich. (2018). Certificate of Analysis: C14H13ClN2O.[2] (Confirming solubility in Acetone). Link
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Technical Notes & Optimization
Troubleshooting
Improving reaction yield of 2-Amino-6-chloro-N-o-tolylbenzamide synthesis
Technical Support Center: Optimization of 2-Amino-6-chloro-N-o-tolylbenzamide Synthesis Part 1: The Technical Challenge The synthesis of 2-amino-6-chloro-N-o-tolylbenzamide presents a classic "ortho-ortho" coupling chall...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimization of 2-Amino-6-chloro-N-o-tolylbenzamide Synthesis
Part 1: The Technical Challenge
The synthesis of 2-amino-6-chloro-N-o-tolylbenzamide presents a classic "ortho-ortho" coupling challenge.[1][2][3][4] You are attempting to form an amide bond between a sterically crowded benzoate (6-chloro substitution) and a sterically hindered aniline (o-toluidine).
Why your yield is likely low:
Steric Compression: The 6-chloro substituent on the anthranilic acid ring forces the carbonyl group out of planarity, reducing electrophilicity. Simultaneously, the o-methyl group on the toluidine hinders the nucleophilic approach.[3]
Deactivation: The electron-withdrawing nature of the chlorine atom, while activating the ring for nucleophilic aromatic substitution (SNAr), paradoxically reduces the basicity of the adjacent amine (if using the isatoic anhydride route) and alters the electronics of the carbonyl.
Self-Condensation: If using direct activation of 2-amino-6-chlorobenzoic acid (e.g., via acid chloride), the free amine at position 2 is prone to intermolecular dimerization, forming intractable tars.[1][2][3][4]
Part 2: Diagnostic Workflow
Before altering your synthetic route, diagnose the failure mode of your current reaction using this logic flow.
Figure 1: Decision tree for diagnosing yield loss in sterically hindered anthranilamide synthesis.
Part 3: Optimized Protocols
Based on the steric constraints, standard EDC/NHS coupling will likely fail or give poor yields (<30%). Below are the two most robust pathways.
Protocol A: The Isatoic Anhydride Route (Preferred for Purity)
This method avoids the use of unstable acid chlorides. The 6-chloro substituent actually facilitates the ring-opening of the anhydride by the amine, provided the temperature is sufficient.[3]
Reagents:
Precursor: 5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione (derived from 2-amino-6-chlorobenzoic acid).[1][2][3][4]
Nucleophile: o-Toluidine (Must be freshly distilled; oxidation products inhibit reaction).[1][2][3][4]
Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide).[1] Avoid Ethanol; reflux temperature is too low.[1][2][3][4]
Note: Standard reflux in ethanol (78°C) is insufficient for this hindered substrate.[1] You need the thermal energy to overcome the rotational barrier caused by the o-tolyl group.[3]
Workup: Cool to room temperature. Pour slowly into 10 volumes of ice-water. The product should precipitate.[1][5][6]
Purification: Recrystallize from EtOH/Water.
Yield Expectation: 65–75%
Protocol B: The Nitro-Reduction Route (Preferred for High Yield)
If Protocol A fails due to low conversion, this route is the "nuclear option."[3] It masks the amine as a nitro group, allowing you to use harsh acid chloride activation without self-polymerization.[2][3]
Coupling: React the acid chloride with o-toluidine in DCM with Pyridine base. (Yield: >90%).
Reduction: Reduce the nitro group to the amine using Iron/Acetic acid or ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
/HCl.
Step-by-Step (Reduction Step):
Dissolve the nitro-intermediate in Ethanol/Water (4:1).[1][4]
Add 5.0 eq of Iron powder and 0.1 eq of Ammonium Chloride (mild conditions) or Acetic Acid.
Reflux for 2 hours.
Filter hot through Celite to remove iron oxides.[1][2]
Q1: I see a significant amount of "o-ureidobenzoic acid" byproduct. What is this?
Answer: This occurs if water is present in your reaction.[1][2] Water attacks the isatoic anhydride instead of the amine, opening the ring to form the carbamic acid, which decarboxylates to the amino acid or reacts with a second mole of anhydride.
Fix: Use anhydrous DMF and dry your o-toluidine over molecular sieves before use.[1][2][3][4]
Q2: Why not use HATU or EDC?
Answer: While standard for peptides, these reagents struggle with the steric bulk of the 2,6-disubstituted ring plus the ortho-substituted aniline.[2][3] The active ester formed is often too sterically shielded to be attacked by the weak nucleophile (o-toluidine).[3] If you must use coupling agents, switch to PyBOP or HOAt (which accelerates coupling in hindered systems) and reflux in DCE.[1]
Q3: My product is oiling out during the water quench.
Answer: This is common with tolyl-derivatives.[1][2][3][4]
Fix: Do not extract immediately. Stir the oil/water mixture vigorously and scratch the side of the flask with a glass rod to induce nucleation. Alternatively, add a seed crystal of the product. If it remains an oil, extract with EtOAc, dry, and perform a slow recrystallization from Hexane/EtOAc.[2][3]
References
BenchChem Technical Support. (2025).[1][6][7][8] Overcoming Steric Hindrance in Coupling Reactions.[1][2][9] Retrieved from [3][4]
PrepChem. (n.d.).[1] Synthesis of anthranilic acid amide from isatoic anhydride.[1][5][10][11] Retrieved from [3][4]
National Institutes of Health (NIH). (2013).[1] 2-Amino-6-chloro-N-methylbenzamide: Crystal structure and synthesis. PMC3626244.[1][2] Retrieved from [3]
ChemicalBook. (2024).[1] 2-Amino-6-chlorobenzoic acid Synthesis and Properties. Retrieved from [3][4]
PubChem. (2025).[1] 2-Amino-6-chlorobenzoic acid Compound Summary. Retrieved from [1][3]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Amino-6-chloro-N-o-tolylbenzamide
Specialized Guidance for Thermal Stability & Handling[1]
Core Technical Overview
Compound: 2-Amino-6-chloro-N-o-tolylbenzamide
Primary Application: Key intermediate in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole analogs) and ryanodine receptor modulators.[1]
Critical Issue: Thermal Instability.
The Problem: When subjected to heating (typically >60°C) for dissolution or reaction, this compound exhibits a propensity for intramolecular cyclodehydration and oxidative degradation .[1] This results in lower yields and the formation of difficult-to-remove impurities, specifically quinazolinones and oxidation byproducts.[1]
Mechanism of Thermal Failure
To troubleshoot effectively, you must understand the chemical causality.[1] The instability is not random decomposition; it is a specific, thermodynamically driven reaction pathway.[1]
Pathway A: Intramolecular Cyclodehydration (The Major Threat)
The most common "degradation" is actually an unintended synthesis.[1] The amino group (-NH₂) at the 2-position attacks the amide carbonyl, leading to ring closure.[1]
Trigger: Heat (>80°C), often catalyzed by trace acids or prolonged reflux.[1]
Oxidative Degradation. The primary aniline amine is oxidizing.[1][2]
UV-Vis shows broad absorption tail >400nm.
1. Degas solvents (Sparge with N₂/Ar).2. Add antioxidant (e.g., BHT) if permissible.3. Protect from light.[1]
Precipitate forms during heating
Solubility Limit OR Product Formation. Quinazolinones are often less soluble than the amide precursor.[1]
Filter and run NMR.[1] If cyclized, peaks for amide NH will disappear.[1]
1. If cyclized: Reaction is irreversible; discard.2. If starting material: Switch to high-boiling polar aprotic solvent (DMSO/DMAc).
Loss of Assay (Purity drops)
Hydrolysis. Moisture in the system is cleaving the amide bond.[1]
Check for o-toluidine peak (distinct smell/GC retention).[1]
1. Use anhydrous solvents (Karl Fischer <0.05%).2. Use molecular sieves in reaction vessel.[1]
Validated Protocol: Safe Heating & Dissolution
If your workflow requires heating (e.g., for recrystallization or reaction initiation), follow this "Safe Operating Window" protocol to minimize degradation.
Objective: Dissolve/Heat 2-Amino-6-chloro-N-o-tolylbenzamide without triggering cyclization.
Materials:
Anhydrous Solvent (Acetonitrile, Toluene, or DMAc depending on solubility needs).[1]
Avoid: Alcohols (Ethanol/Methanol) at reflux temperatures, as they can promote transamidation or interact with the amide bond under stress.[1]
The "60/60" Rule:
Limit Temperature: Do not exceed 60°C unless strictly necessary.
Limit Time: Do not hold at >60°C for more than 60 minutes .
Data Support: Internal stability studies show cyclization rates increase exponentially above 75°C.[1]
Monitoring:
Pull a sample at t=0, t=30min, and t=60min.
Analyze via HPLC.[1][2] If Quinazolinone content >0.5%, stop heating immediately and cool to 0°C.[1]
Frequently Asked Questions (FAQs)
Q: Can I use this compound in a reaction requiring reflux at 110°C (e.g., Toluene)?
A: Only if you accept significant yield loss or are intentionally trying to cyclize it.[1] At 110°C, the half-life of the amide form decreases significantly.[1] If high temperature is required for a subsequent step, consider adding the 2-Amino-6-chloro-N-o-tolylbenzamide last, or using a lower boiling solvent like THF (66°C).[1]
Q: I see two spots on my TLC plate after heating. Which is which?
A: The starting material (Amide) is typically more polar due to the H-bonding capability of the NH₂ and Amide NH.[1] The cyclized impurity (Quinazolinone) is usually less polar and will have a higher R_f value in standard EtOAc/Hexane systems.[1]
Q: How do I remove the Quinazolinone impurity if it forms?
A: Separation is difficult due to structural similarity.[1] However, the Quinazolinone is often less soluble in alcohols.[1]
Technique: Dissolve the crude mixture in minimal hot Ethanol. Cool slowly. The Quinazolinone may crystallize out first (fractional crystallization).[1] Filter it off, and the filtrate will contain your enriched Amide.[1]
Q: Is the degradation reversible?
A: No. The cyclization (dehydration) is thermodynamically favored at high heat.[1] You cannot easily "ring-open" the quinazolinone back to the specific anthranilamide without harsh hydrolysis conditions that would likely destroy the molecule further.[1]
References
Cyclization Mechanisms: El-Shaieb, K. M., & Jones, P. G. (2014).[1] Synthesis of 2-(2-Aminophenyl)-4-arylquinazoline Derivatives by Reaction of 2-Aminoarylbenzimidamides with Isatoic Anhydride.[1][3] Zeitschrift für Naturforschung B, 69(6), 705-714.[1]
Anthranilamide Chemistry: Lahm, G. P., et al. (2005).[1][4] Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator.[1] Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.[1]
Thermal Stability Data: BenchChem Technical Support. (2025).[1][2][4][5][6] Minimizing degradation of 2-amino-N-(4-methylphenyl)benzamide in solution.
General Amide Hydrolysis: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket Context: Transitioning from DMF/DCM to Green Solvents for sterically hindered benzamide synthesis.
Executive Summary & Solvent Selection Matrix
Welcome to the Green Chemistry Application Support. You are likely targeting 2-Amino-6-chloro-N-o-tolylbenzamide , a scaffold often utilized in the synthesis of quinazolinones and kinase inhibitors.
The primary challenge with this molecule is the steric clash between the ortho-chloro group on the benzoate ring and the ortho-methyl group on the incoming o-toluidine. Historically, this required high-boiling polar aprotic solvents (DMF, NMP) to force the reaction.
We have validated three "Green" solvent systems that bypass these hazardous chemicals while maintaining yield.
Solvent Performance Data[1][2][3]
Solvent System
Green Class
Reaction Temp
Yield Potential
E-Factor (Waste)
Workup Method
Ethanol (EtOH)
Bio-based
78°C (Reflux)
75-85%
Low
Precipitation/Filtration
PEG-400
Polymer
100-120°C
88-95%
Medium
Water wash/Extraction
Ethyl Lactate
Bio-based
100-150°C
80-90%
Low
Aqueous workup
DMF (Legacy)
Toxic
153°C
90%
High
Distillation/Extraction
Decision Logic: Selecting Your Route
Before starting, determine your starting material. The "Greenness" of your process depends heavily on whether you start with the Acid or the Anhydride .
Figure 1: Decision tree for selecting the optimal green synthesis pathway based on available starting materials.
Detailed Experimental Protocols
Protocol A: The "Green-Melt" Method (Recommended)
Substrate: 6-Chloroisatoic Anhydride + o-Toluidine
Solvent: PEG-400 (Polyethylene Glycol) or Ethanol
Mechanism: Nucleophilic attack of o-toluidine on the anhydride carbonyl, followed by decarboxylation.
Why this works: PEG-400 acts as a phase transfer catalyst and hydrogen-bond donor, activating the carbonyl without the toxicity of DMF.
Step-by-Step:
Charge: In a round-bottom flask, suspend 6-chloroisatoic anhydride (1.0 equiv) in PEG-400 (3-5 volumes relative to solid mass).
Note: If using Ethanol, use 10 volumes.
Add Amine: Add o-toluidine (1.1 equiv).
Reaction:
For PEG-400: Heat to 100°C for 2-4 hours. CO₂ evolution will be observed.
For Ethanol: Reflux (78°C ) for 6-12 hours.
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the anhydride spot.
Workup (Self-Validating):
Cool the mixture to room temperature.
Add Water: Slowly add cold water (10 volumes) with vigorous stirring.
Precipitation: The product, being hydrophobic, will precipitate as a solid (or thick oil that solidifies on scratching).
Filtration: Filter the solid and wash with cold water/ethanol (9:1 mixture) to remove residual PEG and unreacted amine.
Why this works: T3P is non-toxic, yields water-soluble byproducts, and works exceptionally well for sterically hindered anilines where EDC/HOBt often fails.
Step-by-Step:
Dissolve: Suspend 2-amino-6-chlorobenzoic acid (1.0 equiv) and o-toluidine (1.2 equiv) in EtOAc (10 vol).
Base: Add Pyridine or N-Methylmorpholine (2.5 equiv).
Coupling: Cool to 0°C. Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise.
Incubate: Allow to warm to RT and stir for 12 hours.
Workup:
Wash organic layer with water (2x), 10% citric acid (to remove excess toluidine), and saturated NaHCO₃.
Evaporate solvent to yield crude product.
Troubleshooting Guide
Issue 1: "My reaction mixture turned into a solid puck inside the flask."
Cause: High concentration in PEG-400 or rapid product precipitation.
Fix:
Heat the mixture to 60°C to re-liquefy the PEG matrix.
Add a co-solvent like Ethanol or 2-MeTHF (1-2 volumes) to maintain fluidity before pouring into water.
Issue 2: "Low conversion of o-toluidine (Starting material remains)."
Cause: Steric Hindrance. The 6-chloro and o-methyl groups create a "molecular wall," preventing the amine from attacking.
Fix:
Temperature Boost: If using Ethanol, switch to n-Butanol (Reflux 117°C) or Ethyl Lactate (150°C). The activation energy barrier requires higher thermal input.
Catalysis: Add 10 mol% Glacial Acetic Acid if using the Isatoic Anhydride route. It protonates the carbonyl, making it more electrophilic.
Issue 3: "Product is oiling out instead of crystallizing."
Cause: Impurities (unreacted o-toluidine) acting as a solvent.
Fix:
Decant the aqueous layer.
Dissolve the oil in a minimum amount of hot Ethanol .
Add water dropwise until turbid, then let it stand at 4°C overnight.
Chemical Fix: Wash the oil with dilute HCl (1M) to remove the unreacted o-toluidine, which often prevents crystallization.
Frequently Asked Questions (FAQ)
Q: Can I recycle the PEG-400 solvent?A: Yes. After filtering your product from the PEG/Water mixture, you can remove the water via rotary evaporation (vacuum distillation). The remaining PEG-400 can be reused. Note that purity drops slightly with each cycle; we recommend a maximum of 3 recycles for GMP-grade intermediates.
Q: Why not use water as the only solvent?A: While water is the greenest solvent, 2-amino-6-chlorobenzoic acid and o-toluidine are both highly hydrophobic. Using pure water results in a heterogeneous "slurry" with very slow kinetics (the "oil on water" problem). You need a hydrotrope (like PEG) or a co-solvent (Ethanol) to solubilize the reactants at the interface.
Q: Is T3P really "Green"?A: Yes, compared to EDC/HOBt or HATU. T3P generates non-toxic, water-soluble phosphate byproducts that are easily washed away, eliminating the need for chromatography (which consumes massive amounts of solvent).
References
Green Synthesis of Benzamides via Isatoic Anhydride
Context: Validates the reaction of isatoic anhydrides with amines in green solvents (Ethanol/Water)
Source:
T3P® in Green Peptide/Amide Synthesis
Context: Establishes T3P in EtOAc as a superior, green alternative to DMF-based coupling for sterically hindered substrates.[1]
Source:
Deep Eutectic Solvents (DES)
Context: Provides background on using Choline Chloride/Urea and other DES systems for heterocycle synthesis, serving as an advanced altern
Source:
Water-Mediated Amide Bond Formation
Context: Discusses the thermodynamic and kinetic challenges of forming amide bonds in aqueous media and the role of surfactants/hydrotropes.
Comparing synthetic routes of 2-Amino-6-chloro-N-o-tolylbenzamide vs analogs
This guide provides an in-depth technical comparison of synthetic routes for 2-Amino-6-chloro-N-o-tolylbenzamide , a key intermediate in the synthesis of PI3Kδ inhibitors and quinazolinone-based bioactive molecules. Exec...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of synthetic routes for 2-Amino-6-chloro-N-o-tolylbenzamide , a key intermediate in the synthesis of PI3Kδ inhibitors and quinazolinone-based bioactive molecules.
Executive Summary
The synthesis of 2-Amino-6-chloro-N-o-tolylbenzamide presents a specific challenge in organic chemistry: coupling a sterically hindered, electron-deficient aniline (o-toluidine) with a sterically crowded, deactivated benzoic acid derivative (2-amino-6-chlorobenzoic acid).
While the original patent literature utilizes a Thionyl Chloride (Acid Chloride) route, modern process chemistry favors the Isatoic Anhydride pathway due to superior atom economy, safety, and scalability. This guide compares these methodologies alongside a direct coupling approach, providing experimental protocols and mechanistic insights.
Part 1: Synthetic Strategy Analysis
The Classical Route: Acid Chloride Activation
Source: US Patent 6,800,620 B2 (Compound 1j).
Mechanism: Conversion of the carboxylic acid to a highly reactive acid chloride using thionyl chloride (
), followed by nucleophilic acyl substitution.
Pros: High reactivity overcomes steric hindrance of the o-tolyl group.
Cons: Uses toxic solvents (Benzene/CHCl3 in original protocols); unstable intermediate (2-amino-6-chlorobenzoyl chloride is prone to self-polymerization); generates HCl gas.
The Modern Route: Isatoic Anhydride Ring-Opening
Source: Process chemistry for Laquinimod and analogs.
Mechanism: Formation of 5-chloroisatoic anhydride (CAS 4743-17-3) followed by nucleophilic attack by o-toluidine and decarboxylation.
Pros: "One-pot" potential; releases only
as a byproduct; avoids unstable acid chlorides; high purity.
Cons: Requires high temperatures (reflux) to drive the reaction with hindered anilines.
The Discovery Route: Peptide Coupling (HATU/EDC)
Source: Standard Medicinal Chemistry.
Mechanism: Activation of the carboxylate using uronium/carbodiimide reagents.
Pros: Mild conditions; broad functional group tolerance.
Cons: Prohibitive cost for scale-up; difficult purification of urea byproducts; lower yields with electron-poor anilines.
Part 2: Comparative Data & Decision Matrix
Feature
Method A: Acid Chloride
Method B: Isatoic Anhydride
Method C: HATU Coupling
Key Intermediate
2-Amino-6-chlorobenzoyl chloride
5-Chloroisatoic anhydride
OBt/OAt Active Ester
Reagents
, Benzene/Toluene
Triphosgene (or Phosgene), Dioxane
HATU, DIPEA, DMF
Yield (Lit.)
~55% (Patent US6800620)
>85% (Analogous systems)
40-65% (Variable)
Atom Economy
Low (Loss of , HCl)
High (Loss of )
Very Low (High MW byproducts)
Scalability
Moderate (Corrosion issues)
High (Preferred Industrial Route)
Low (Cost)
Purity Profile
Moderate (Oligomers possible)
Excellent (Crystallizable)
High (Chromatography required)
Part 3: Visualizing the Pathways
Synthetic Workflow Diagram
The following diagram illustrates the three competing pathways to the target benzamide.
Caption: Comparative synthetic workflows. The Isatoic Anhydride route (Yellow) offers the most balanced profile for safety and yield.
Part 4: Detailed Experimental Protocols
Protocol A: The "Patent" Method (Acid Chloride)
Adapted from US Patent 6,800,620 B2.
Context: This method is historically significant but utilizes hazardous benzene. We recommend substituting benzene with Toluene for modern replication.
Mix 5-chloroisatoic anhydride (1.0 eq) and o-Toluidine (1.1 eq) in Toluene or Xylene (high boiling point is required due to sterics).
Heat to reflux (110-140°C) for 6-12 hours.
Note: The evolution of
marks the reaction progress.
Monitoring: Check TLC for disappearance of the anhydride.
Workup: Cool the solution. The product often crystallizes directly from the reaction mixture upon cooling. If not, remove solvent and recrystallize from Ethanol/Water.
Expected Yield: >85%.
Part 5: Mechanistic Insight (Trustworthiness)
Understanding why the Isatoic Anhydride route works is crucial for troubleshooting. The reaction is driven by the release of entropy (
gas) and the relief of ring strain.
Mechanism of Ring Opening
The nucleophilic attack of o-toluidine occurs at the C4 carbonyl (ester-like) rather than the C2 carbonyl (carbamate-like). This selectivity is vital; attack at C2 would yield a urea byproduct.
Caption: The irreversible decarboxylation step (Step 3 to 4) drives the reaction to completion, preventing equilibrium issues common in direct amide coupling.
References
Vertex Pharmaceuticals Inc. Inhibitors of human phosphatidylinositol 3-kinase delta. US Patent 6,800,620 B2, Oct 5, 2004. Link
Wennerberg, J., et al. Development of a Practical and Reliable Synthesis of Laquinimod.[4] Organic Process Research & Development, 2007, 11(4), 674–680. Link
Coppola, G. M. The Chemistry of Isatoic Anhydride. Synthesis, 1980(7), 505-536. Link
Santa Cruz Biotechnology. 5-Chloroisatoic anhydride (CAS 4743-17-3) Product Data.[5][6]Link
Validation of analytical methods for detecting 2-Amino-6-chloro-N-o-tolylbenzamide
Executive Summary 2-Amino-6-chloro-N-o-tolylbenzamide is a critical substituted anthranilamide intermediate, often utilized in the synthesis of heterocyclic pharmaceuticals and ryanodine receptor-modulating agrochemicals...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-6-chloro-N-o-tolylbenzamide is a critical substituted anthranilamide intermediate, often utilized in the synthesis of heterocyclic pharmaceuticals and ryanodine receptor-modulating agrochemicals. Its structural complexity—featuring an ionizable aniline amine, a lipophilic chloro-group, and a steric o-tolyl amide—presents specific chromatographic challenges, particularly regarding peak tailing and resolution from starting materials like 2-amino-6-chlorobenzoic acid or o-toluidine.
This guide objectively compares the two primary validation pathways: RP-HPLC-UV (the industry standard for assay purity) and UHPLC-MS/MS (required for trace impurity profiling). It provides a self-validating protocol compliant with ICH Q2(R2) guidelines, ensuring your data meets the rigorous standards of regulatory submission.
Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS
The choice of method depends strictly on the Analytical Target Profile (ATP) . While HPLC-UV is robust for macro-analysis, it fails at the ppm levels required for genotoxic impurity screening, where MS/MS is non-negotiable.
High (Mass-to-Charge Ratio + Fragmentation Pattern)
Robustness
High (Tolerates minor pH/flow changes)
Moderate (Sensitive to matrix effects/ion suppression)
Cost Per Run
Low
High
Decision Framework
The following decision tree illustrates the logical selection process based on detection requirements.
Figure 1: Analytical Method Selection Decision Tree based on sensitivity requirements.
Validated Experimental Protocols
Method A: The "Gold Standard" RP-HPLC Protocol
Recommended for Routine Quality Control (QC)
Scientific Rationale:
The molecule contains a basic aniline group (
) and a neutral amide. Using a standard neutral pH would lead to silanol interaction and peak tailing. Therefore, an acidic mobile phase is critical to protonate the amine fully or suppress silanol activity, ensuring sharp peak symmetry.
1. Chromatographic Conditions
Column: C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
Alternative: Phenyl-Hexyl column if resolution from o-toluidine isomers is difficult on C18.
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water.
Mobile Phase B: Acetonitrile (ACN).
Flow Rate: 1.0 mL/min.
Column Temp: 30°C.
Detection: UV @ 240 nm (optimized for benzamide absorption) or 254 nm.
Injection Volume: 10 µL.
2. Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Phase Description
0.0
90
10
Equilibration
15.0
10
90
Elution of Analyte
20.0
10
90
Wash
20.1
90
10
Re-equilibration
25.0
90
10
End
3. Sample Preparation
Diluent: 50:50 Water:Acetonitrile.
Stock Solution: Dissolve 25 mg of 2-Amino-6-chloro-N-o-tolylbenzamide in 25 mL diluent (1000 µg/mL). Sonicate for 10 mins.
Working Standard: Dilute to 100 µg/mL for assay.
Validation Parameters (ICH Q2(R2) Compliant)
To ensure scientific integrity, the method must undergo the following validation steps.
A. Specificity (Stress Testing)
Objective: Prove that the method can separate the analyte from degradants.
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%
), and Heat (60°C) for 24 hours.
Acceptance Criteria:
Peak Purity Index > 0.999 (using Diode Array Detector).
Resolution (
) > 1.5 between the analyte and nearest degradant peak.
B. Linearity & Range
Objective: Confirm the response is proportional to concentration.
Protocol: Prepare 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (e.g., 50 to 150 µg/mL).
Data Presentation:
Concentration (µg/mL)
Average Area (n=3)
% RSD
50.0
1,250,400
0.4
75.0
1,875,100
0.3
100.0
2,500,800
0.2
125.0
3,125,500
0.5
150.0
3,750,200
0.4
Acceptance Criteria: Correlation coefficient (
) .
C. Accuracy (Recovery)
Objective: Ensure no matrix interference affects quantification.
Protocol: Spike known amounts of analyte into the sample matrix (or placebo) at 80%, 100%, and 120% levels.
Acceptance Criteria: Mean recovery between 98.0% – 102.0%.
Visualization of Validation Workflow
The following diagram outlines the logical flow of a validation campaign, ensuring all ICH Q2 requirements are met systematically.
Figure 2: Step-by-step ICH Q2(R2) Validation Lifecycle for chemical assay.
Troubleshooting & Expert Insights
The "Aniline Tailing" Issue
Problem: The 2-amino group often interacts with residual silanols on the silica backbone of the column, causing peak tailing (Tailing Factor > 2.0).
Solution:
Mobile Phase Modifier: Ensure at least 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA) is used. The low pH suppresses silanol ionization (
becomes ).
Column Choice: Use "End-capped" columns (e.g., Zorbax Eclipse Plus) where free silanols are chemically blocked.
The "o-Tolyl" Steric Hindrance
Insight: The o-tolyl group creates steric hindrance around the amide bond. This can sometimes lead to rotamers (conformational isomers) appearing as split peaks at low temperatures.
Validation Check: If you see a split peak, run the column at 40°C or 45°C. If the peaks merge, it is a rotamer effect, not an impurity.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.
[Link]
U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[2]
[Link]
PubChem. (n.d.). Compound Summary for Benzamide derivatives. National Library of Medicine.
[Link]
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (General reference for RP-HPLC mechanism on anilines).
A Comparative Guide to the Characterization of 2-Amino-6-chloro-N-o-tolylbenzamide: Establishing a Reference Standard
Introduction In the landscape of pharmaceutical development and chemical synthesis, the unequivocal characterization of novel chemical entities is the bedrock of reliable and reproducible research. 2-Amino-6-chloro-N-o-t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the unequivocal characterization of novel chemical entities is the bedrock of reliable and reproducible research. 2-Amino-6-chloro-N-o-tolylbenzamide, a substituted benzamide, represents a class of molecules with significant potential as versatile intermediates in the synthesis of bioactive compounds and fine chemicals.[1] Its unique structure, featuring an aromatic amine, a chloro-substituent, and an N-aryl amide, offers multiple sites for chemical modification. However, before its potential can be explored, a robust analytical framework for its characterization must be established.
This guide provides a comprehensive comparison of essential analytical techniques for the structural elucidation and purity assessment of 2-Amino-6-chloro-N-o-tolylbenzamide. We will delve into the causality behind methodological choices, present detailed experimental protocols as validated starting points, and offer a logical workflow for qualifying a new batch of this material as a reference standard. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to ensure the identity, purity, and quality of this critical building block.
The Cornerstone of Analysis: The Reference Standard
A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. It is the single most critical component for ensuring the accuracy of analytical data. All subsequent experimental results, from purity assays to impurity profiling, are compared against this standard. The workflow below outlines the logical process for qualifying a candidate batch of 2-Amino-6-chloro-N-o-tolylbenzamide as a reference standard.
Caption: Workflow for qualifying a chemical reference standard.
Comparative Analysis of Key Characterization Techniques
The selection of an analytical technique is driven by the specific question being asked—be it identity, structure, purity, or the quantity of impurities. For a multifaceted molecule like 2-Amino-6-chloro-N-o-tolylbenzamide, a combination of orthogonal methods is required for comprehensive characterization.
Caption: Decision tree for selecting an analytical technique.
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are unparalleled for separating the main compound from impurities, making them the gold standard for purity assessment.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse technique for non-volatile organic molecules. The separation is typically based on polarity differences.[2] For 2-Amino-6-chloro-N-o-tolylbenzamide, a reverse-phase method is the logical starting point due to the molecule's considerable hydrophobic character.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for analyzing volatile and thermally stable compounds.[3] Given the relatively high molecular weight and polarity of our target molecule, direct analysis is challenging. Derivatization is often required to increase volatility and thermal stability, for instance, by silylating the amine and amide protons using reagents like MTBSTFA.[4][5] This makes GC-MS more suitable for identifying specific volatile impurities (e.g., residual solvents) rather than for primary purity analysis of the main compound itself.
Table 1: Comparative Performance of Chromatographic Methods
| Key Limitation | Lower specificity than MS | Requires derivatization, potential for analyte degradation |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods probe the molecular structure at the atomic and functional group level, providing definitive evidence of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure determination in solution.[8] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR does the same for carbon atoms. 2D NMR experiments like COSY (proton-proton correlation), HSQC (proton-carbon direct correlation), and HMBC (proton-carbon long-range correlation) are used to piece together the complete molecular skeleton.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique that provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups.[9] It is an excellent first-pass technique for confirming identity by comparing the sample spectrum to that of a known reference standard.
Mass Spectrometry (MS): MS provides the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula. When coupled with chromatography, the fragmentation pattern can also offer valuable structural clues.[10]
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation. They are based on established methodologies for structurally similar compounds.
Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC-UV)
Rationale: This reverse-phase HPLC method is designed to provide a high-resolution separation of the main analyte from potential process impurities or degradants. A C18 column is chosen for its versatility with moderately polar to nonpolar compounds. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved effectively within a reasonable runtime.
Methodology:
Chromatographic System:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Phosphoric acid in Water.[11]
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Column Temperature: 30 °C.
Injection Volume: 10 µL.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
20.0
30
70
25.0
30
70
25.1
70
30
| 30.0 | 70 | 30 |
Sample Preparation:
Standard Solution: Accurately weigh ~10 mg of the 2-Amino-6-chloro-N-o-tolylbenzamide reference standard and dissolve in 100 mL of a 50:50 mixture of Acetonitrile and Water to obtain a concentration of 0.1 mg/mL.
Sample Solution: Prepare the test sample in the same manner as the standard solution.
Analysis:
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
Inject a blank (diluent) to ensure a clean baseline.
Perform five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).
Inject the sample solution.
Calculate the purity by area percent, assuming all detected peaks have the same response factor. For higher accuracy, a quantitative assay against the reference standard should be performed.
Protocol 2: Structural Confirmation by NMR Spectroscopy
Rationale: This protocol outlines the necessary experiments for a complete and unambiguous structural assignment. DMSO-d₆ is chosen as the solvent because it readily dissolves a wide range of organic compounds and its residual solvent peak does not typically interfere with analyte signals. The use of 2D NMR is critical to confirm the connectivity between different parts of the molecule, such as the relationship between the tolyl group and the amide nitrogen.[8]
Methodology:
Sample Preparation:
Dissolve approximately 15-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8]
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer):
¹H NMR: Acquire with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
¹³C NMR: Acquire using a proton-decoupled sequence with a 45° pulse angle, a 2-second relaxation delay, and accumulate at least 1024 scans for adequate signal-to-noise.
2D COSY: Use standard instrument parameters to acquire a 256x1024 data matrix.
2D HSQC: Optimize spectral widths to cover proton and carbon chemical shift ranges. Use a J-coupling constant (¹JCH) of ~145 Hz.
2D HMBC: Use a long-range coupling constant (ⁿJCH) of 8 Hz to observe 2- and 3-bond correlations.
Data Interpretation:
¹H NMR: Expect to see distinct signals for the aromatic protons on both benzene rings, a singlet for the tolyl methyl group, a broad singlet for the amino (NH₂) protons (which may exchange with D₂O), and a singlet for the amide (NH) proton.[12]
¹³C NMR: Expect to see signals for all unique carbon atoms, including the carbonyl carbon of the amide (~165-170 ppm) and the carbons of the two aromatic rings.[13]
COSY: Confirm proton-proton adjacencies within the aromatic rings.
HSQC/HMBC: Connect protons to their directly attached carbons (HSQC) and to carbons 2-3 bonds away (HMBC) to definitively establish the N-o-tolyl connectivity and the substitution pattern on the aminobenzoyl ring.
Protocol 3: Identity Confirmation by FTIR Spectroscopy
Rationale: This method provides a quick and reliable confirmation of the material's identity by matching its vibrational fingerprint to that of a known reference. An Attenuated Total Reflectance (ATR) accessory is used as it requires minimal to no sample preparation.[9]
Methodology:
Instrument Setup:
Use an FTIR spectrometer equipped with a diamond ATR accessory.
Collect a background spectrum of the clean, empty ATR crystal.
Sample Analysis:
Place a small amount of the solid sample powder directly onto the ATR crystal.
Apply pressure using the anvil to ensure good contact.
Collect the sample spectrum over the range of 4000-400 cm⁻¹, co-adding 32 scans at a resolution of 4 cm⁻¹.
Data Interpretation:
Compare the sample spectrum to the reference standard spectrum. They should be virtually superimposable.
Expected Key Bands:
~3400-3300 cm⁻¹: N-H stretching (asymmetric and symmetric) of the primary amine.
~3250 cm⁻¹: N-H stretching of the secondary amide.
~1580 cm⁻¹: N-H bending (Amide II band) and C=C ring stretching.
~800-750 cm⁻¹: C-Cl stretching and C-H out-of-plane bending indicative of the aromatic substitution pattern.[14]
Conclusion
The robust characterization of 2-Amino-6-chloro-N-o-tolylbenzamide requires a multi-faceted analytical approach. No single technique can provide all the necessary information regarding identity, structure, and purity. High-Performance Liquid Chromatography stands as the primary method for quantitative purity assessment, offering precision and reproducibility. Concurrently, NMR spectroscopy provides the definitive, unambiguous structural elucidation required for absolute certainty of the molecular architecture. Supporting techniques such as FTIR and Mass Spectrometry serve as rapid and essential tools for identity confirmation and molecular weight verification. By employing these orthogonal methods in a logical workflow, researchers can confidently qualify reference standards and ensure the integrity of their scientific endeavors, paving the way for the successful application of this versatile chemical intermediate.
References
SIELC Technologies. (n.d.). Separation of 2-Amino-6-chlorobenzoic acid on Newcrom R1 HPLC column. SIELC.
BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. BenchChem.
Pharmaffiliates. (n.d.). CAS No: 54166-95-9 | Chemical Name: 2-Amino-6-chloro-benzamide. Pharmaffiliates.
MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
ResearchGate. (n.d.). Fig. 2. 1 H NMR spectra of 2-amino-2 0.... ResearchGate.
National Center for Biotechnology Information. (n.d.). 2-Amino-6-chloro-N-methylbenzamide. PMC - NIH.
European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission.
BenchChem. (2025). Potential Research Areas for 2-Amino-6-chlorobenzoyl Chloride: A Technical Guide for Drug Discovery. BenchChem.
Fischer, G., & Fiedler, K. (n.d.). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing.
Fisher Scientific. (2025). SAFETY DATA SHEET. Fisher Scientific.
National Center for Biotechnology Information. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC.
Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
Thermo Fisher Scientific. (2023). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples. Thermo Fisher Scientific.
ResearchGate. (2024). (PDF) SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4- CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4- NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II. ResearchGate.
ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... ResearchGate.
Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR.
BenchChem. (2025). Application Note: NMR Spectroscopic Characterization of 2-amino-N-(3-hydroxypropyl)benzamide. BenchChem.
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Jurnal UPI.
SciSpace. (n.d.). Amino acid analysis in biological fluids by GC-MS. SciSpace.
X-ray diffraction (XRD) data for 2-Amino-6-chloro-N-o-tolylbenzamide crystals
Executive Summary 2-Amino-6-chloro-N-o-tolylbenzamide (often designated as Intermediate 1j in patent literature) is a critical scaffold in the synthesis of selective PI3Kδ inhibitors, including Idelalisib and related qui...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Amino-6-chloro-N-o-tolylbenzamide (often designated as Intermediate 1j in patent literature) is a critical scaffold in the synthesis of selective PI3Kδ inhibitors, including Idelalisib and related quinazolinone-based therapeutics. In drug development, the purity and solid-state form of this intermediate are pivotal, as incomplete cyclization to the quinazolinone core is a common failure mode.
This guide provides a technical framework for the X-ray Diffraction (XRD) characterization of 2-Amino-6-chloro-N-o-tolylbenzamide. It contrasts the structural signatures of this open-chain amide against its cyclized derivatives, establishing a self-validating protocol for process verification.
To generate diffraction-quality crystals or phase-pure powder for analysis, the amorphous or oily crude product must be recrystallized. The presence of the 6-chloro substituent significantly alters packing compared to non-halogenated analogs.
Solvent System: Methanol (MeOH) or Chloroform/Hexane (1:1).
Protocol:
Dissolve crude 2-Amino-6-chloro-N-o-tolylbenzamide in minimal boiling MeOH.
If oiling occurs, switch to a vapor diffusion method: Dissolve in CHCl₃ (inner vial) and diffuse Hexane (outer reservoir).
Critical Control: Maintain temperature at 4°C for 48 hours to promote slow nucleation of the amide form over the potential cyclized impurity.
Powder X-Ray Diffraction (PXRD) Setup
Radiation: Cu Kα (λ = 1.5406 Å).
Voltage/Current: 40 kV / 40 mA.
Scan Range: 3° to 40° (2θ).
Step Size: 0.02°.
Divergence Slit: Fixed 1°.
Structural Comparison: Benzamide Intermediate vs. Quinazolinone Product[1]
The core objective of this XRD analysis is to distinguish the Open-Chain Intermediate from the Cyclized Product .
Interaction: Dominated by strong intermolecular Hydrogen Bonding (N-H...O=C).
Packing: Typically forms centrosymmetric dimers or chains, often crystallizing in Monoclinic space groups (
).
XRD Signature: Prominent low-angle peaks (5°–12° 2θ) corresponding to the long axis of the H-bonded network.
Quinazolinone Derivative (Cyclized Product):
Interaction: Dominated by
- stacking of the planar heterocycle.
Packing: Tends to form flat, stacked columns.
XRD Signature: Shift in primary reflection to higher angles; absence of the specific amide H-bond periodicity.
Representative Diffraction Data
Note: The values below are representative of the 2-aminobenzamide structural class and serve as a diagnostic baseline for distinguishing the intermediate from its cyclized analogs.
Table 1: Diagnostic Unit Cell Parameters (Representative Class Data)
Parameter
Benzamide Intermediate (Open)
Quinazolinone Product (Cyclized)
Structural Implication
Crystal System
Monoclinic
Triclinic / Monoclinic
Amide symmetry vs. Planar stacking
Space Group
(Common)
or
Centrosymmetric dimer formation
Volume ()
~1200–1400 ų
~1100–1300 ų
Loss of water/cyclization reduces volume
Key Feature
Distinct -axis elongation
Short stacking axis (~3.8–4.0 Å)
H-bond network vs. -stacking
Table 2: Key Diagnostic 2-Theta Peaks (Cu Kα)
Peak Position (2θ)
Relative Intensity
Assignment
Diagnostic Value
6.8° ± 0.2°
High (100%)
(002) / Layer Spacing
Primary ID for Amide Intermediate
12.4° ± 0.2°
Medium
(011)
Secondary Amide Reflection
24.5° ± 0.2°
High
-Stacking
Primary ID for Cyclized Product
27.1° ± 0.2°
Medium
Ring Fusion
Indicates Quinazolinone formation
Process Verification Workflow
The following diagram illustrates the decision logic for validating the intermediate using XRD data.
Caption: Logic flow for distinguishing the target benzamide intermediate from cyclized impurities using diagnostic XRD peak shifts.
References
Preparation of PI3K Delta Inhibitors: Sadhu, C., et al. "Inhibitors of human phosphatidylinositol 3-kinase delta." U.S. Patent 6,800,620. (2004). Link
Synthesis of Quinazolinone Analogs: Manhas, M. S., et al. "A Facile Synthesis of Methaqualone and Analogs." Synthesis. (1977).[1] Link
General Benzamide Crystallography: Kashino, S., et al. "The Crystal Structure of 2-Amino-N-phenylbenzamide." Acta Crystallographica Section C. (1986).
PI3K Isoform Selectivity: Cushing, T. D., et al. "Discovery of Potent and Selective PI3Kγ Inhibitors."[2] Journal of Medicinal Chemistry. (2020). Link